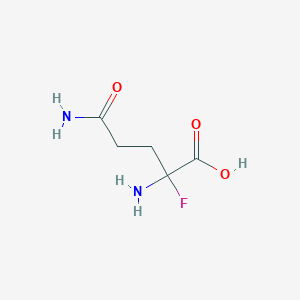![molecular formula C14H11FO B3043581 1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone CAS No. 886762-37-4](/img/structure/B3043581.png)
1-(3'-Fluoro[1,1-biphenyl]-3-yl)ethanone
Overview
Description
1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone is an organic compound with the molecular formula C14H11FO It is a derivative of biphenyl, where one of the phenyl rings is substituted with a fluoro group at the 3’ position and an ethanone group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3’-fluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluoro group on the biphenyl ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Nitration: Formation of nitro derivatives.
Reduction: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanol.
Oxidation: Formation of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)acetic acid.
Scientific Research Applications
1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of fluoro-substituted biphenyl compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone depends on its specific application. In electrophilic aromatic substitution reactions, the fluoro group acts as an electron-withdrawing group, influencing the reactivity and orientation of the reaction. In reduction and oxidation reactions, the ethanone group undergoes transformations that alter the compound’s chemical properties.
Comparison with Similar Compounds
1-(4’-Fluoro[1,1-biphenyl]-4-yl)ethanone: Similar structure but with the fluoro group at the 4’ position.
1-(3’-Chloro[1,1-biphenyl]-3-yl)ethanone: Similar structure but with a chloro group instead of a fluoro group.
1-(3’-Methyl[1,1-biphenyl]-3-yl)ethanone: Similar structure but with a methyl group instead of a fluoro group.
Uniqueness: 1-(3’-Fluoro[1,1-biphenyl]-3-yl)ethanone is unique due to the presence of the fluoro group, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, making it valuable for specific synthetic applications and research studies.
Properties
IUPAC Name |
1-[3-(3-fluorophenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10(16)11-4-2-5-12(8-11)13-6-3-7-14(15)9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSMWLZKBARSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301270251 | |
| Record name | 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-37-4 | |
| Record name | 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886762-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3′-Fluoro[1,1′-biphenyl]-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301270251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


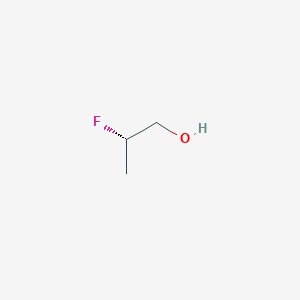

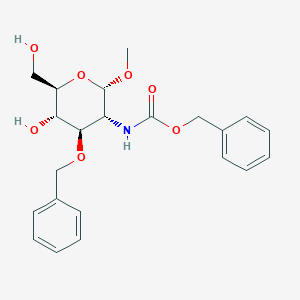
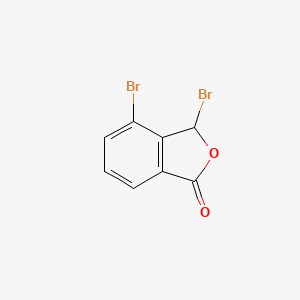





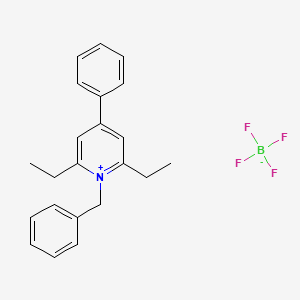
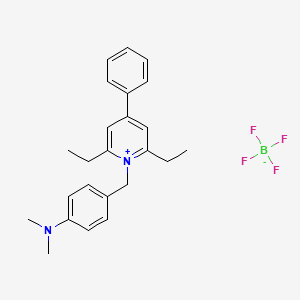
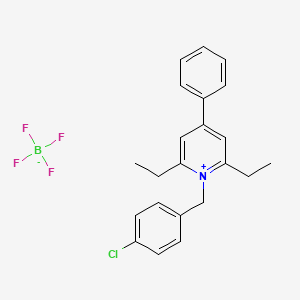
![2,6-Diethyl-4-phenyl-1-[3-(trifluoromethyl)benzyl]pyridinium tetrafluoroborate](/img/structure/B3043517.png)
